![molecular formula C22H25N5O2S B2453984 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 1216636-00-8](/img/structure/B2453984.png)
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide
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Description
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Efficient Synthesis Methodologies : Research has developed efficient and convenient procedures for synthesizing heterocyclic compounds, such as pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidin-4-one derivatives, through tandem aza-Wittig and annulation reactions. These methodologies provide a facile approach to synthesize derivatives under mild conditions, contributing to the versatility of pyrimidine chemistry in drug discovery (Luo et al., 2020).
Antimicrobial and Antifungal Activities : Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of pyrimidine-based compounds in developing new treatments for infectious diseases (Abdel‐Aziz et al., 2008).
Antitumor Properties : An unexpected discovery in the synthesis process of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with potent antitumor activity. This highlights the importance of exploring chemical reactions for unexpected outcomes that may have significant pharmacological implications (Lauria et al., 2013).
Cytotoxicity and Anticancer Screening : Synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been subjected to cytotoxic activity evaluations, revealing some compounds with high growth inhibitory activity against cancer cell lines. These findings support the exploration of pyrimidine derivatives as potential anticancer agents (Fares et al., 2014).
properties
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)13-26-21(29)20-17(11-12-30-20)27-18(24-25-22(26)27)9-10-19(28)23-15(3)16-7-5-4-6-8-16/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUMTGRUYQLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide |
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